molecular formula C7H7NO2 B011355 2,3-Dihydrofuro[2,3-c]pyridin-3-ol CAS No. 106531-53-7

2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Cat. No. B011355
M. Wt: 137.14 g/mol
InChI Key: PPTDIKMUCVBKQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-c]pyridines can be achieved through various synthetic routes. One notable method involves a novel multicomponent reaction, where a toluene solution of an aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide, in the presence of ammonium chloride, are heated to produce the tetrahydrofuro[2,3-c]pyridines in good to excellent yields. This process is notable for the concomitant formation of five chemical bonds, leading to the fused ring system in a one-pot synthesis (Fayol & Zhu, 2004).

Scientific Research Applications

  • Synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives

    • Application : This compound has attracted researchers’ attention due to various types of biological activity observed for these fused heterocyclic systems. For example, it is a part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors .
    • Method : The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride resulted in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
    • Results : This process was accompanied by opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
  • Synthesis of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins

    • Application : These compounds have shown promise for the treatment of Alzheimer’s disease . They are also known for their medicinal importance, therapeutic activities, and applications in myriad pharmaceutical ingredients .
    • Method : An eco-friendly and efficient one-pot green multicomponent approach has been described to synthesize functionalized trans-2,3-dihydrofuro[3,2-c]coumarins (DHFCs). In this synthesis, imidazole and water were used as the catalyst and solvent, respectively, under mild conditions .
    • Results : Applications of the developed catalytic process in a water medium revealed the outstanding activity, productivity, and broad functional group tolerance, affording a series of newly designed DHFC and derivatives in excellent yields (72−98%) .

Safety And Hazards


  • Safety Precautions : Handle with care, following standard laboratory safety protocols.

  • Hazard Information : Specific hazards associated with this compound are not readily available. Researchers should consult safety data sheets (SDS) for detailed information.


Future Directions

Future research on 2,3-Dihydrofuro[2,3-c]pyridin-3-ol could explore the following aspects:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Computational Studies : Conduct computational simulations to predict its behavior and interactions.


properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3,6,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTDIKMUCVBKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618153
Record name 2,3-Dihydrofuro[2,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrofuro[2,3-c]pyridin-3-ol

CAS RN

106531-53-7
Record name 2,3-Dihydrofuro[2,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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